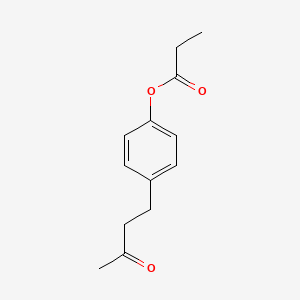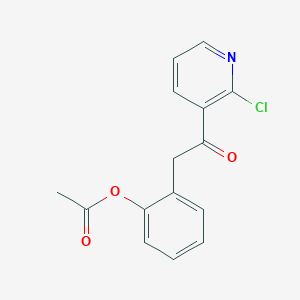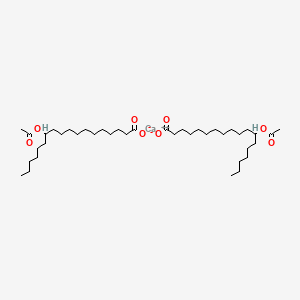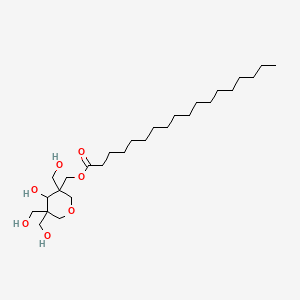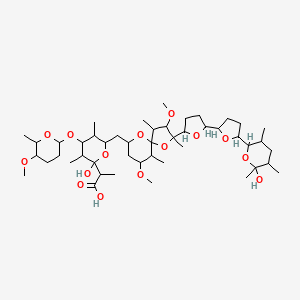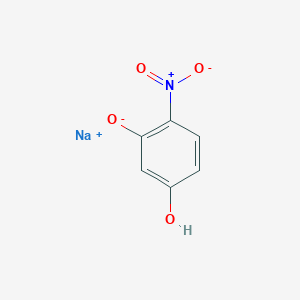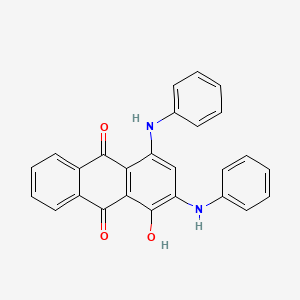
1-Hydroxy-2,4-bis(phenylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,4-bis(phenylamino)anthraquinone is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with aniline. The typical synthetic route involves:
Nitration: of anthraquinone to form nitroanthraquinone.
Reduction: of nitroanthraquinone to aminoanthraquinone.
Amination: of aminoanthraquinone with aniline under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthraquinone derivatives.
Applications De Recherche Scientifique
1-Hydroxy-2,4-bis(phenylamino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of high-performance pigments for plastics and textiles.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,4-bis(phenylamino)anthraquinone involves its ability to interact with molecular targets through its quinone structure. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound’s effects are mediated through pathways involving oxidative damage and cellular signaling .
Comparaison Avec Des Composés Similaires
- 1,4-Bis(phenylamino)anthraquinone
- 1-Hydroxy-4-phenylaminoanthraquinone
- 2-Hydroxy-3-phenylaminoanthraquinone
Comparison: 1-Hydroxy-2,4-bis(phenylamino)anthraquinone is unique due to its specific substitution pattern on the anthraquinone core. This pattern imparts distinct chemical and physical properties, such as solubility and reactivity, making it particularly suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
81-70-9 |
|---|---|
Formule moléculaire |
C26H18N2O3 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2,4-dianilino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O3/c29-24-18-13-7-8-14-19(18)25(30)23-22(24)20(27-16-9-3-1-4-10-16)15-21(26(23)31)28-17-11-5-2-6-12-17/h1-15,27-28,31H |
Clé InChI |
PEMIJWTVSXCRRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
